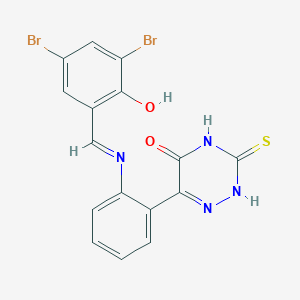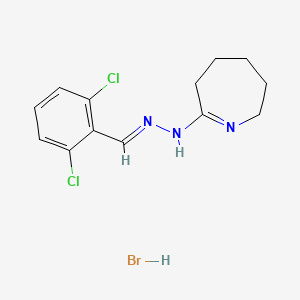
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibromo-hydroxybenzylidene group, an amino group, and a thioxo-dihydro-triazinone ring
準備方法
The synthesis of 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with a thiosemicarbazide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming new C=N bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The dibromo-hydroxybenzylidene group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thioxo-dihydro-triazinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar compounds to 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one include:
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound, known for its use in various organic reactions.
3,5-Dibromo-2-hydroxybenzoic acid: Another related compound with similar structural features, used in different chemical applications.
5-Bromo-2-hydroxybenzaldehyde: A simpler analog with one bromine atom, used in organic synthesis and research.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs .
特性
CAS番号 |
303094-65-7 |
|---|---|
分子式 |
C16H10Br2N4O2S |
分子量 |
482.2 g/mol |
IUPAC名 |
6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25) |
InChIキー |
GQNPTNCRTTUMLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11982253.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11982254.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone](/img/structure/B11982265.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11982266.png)


![7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982283.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-](/img/structure/B11982314.png)

